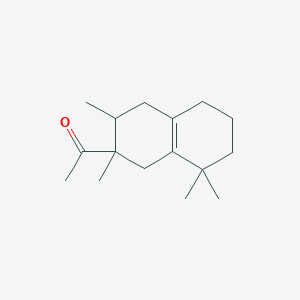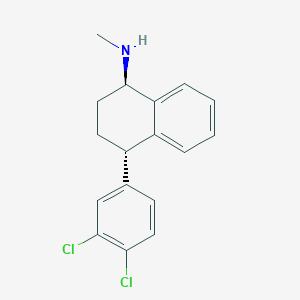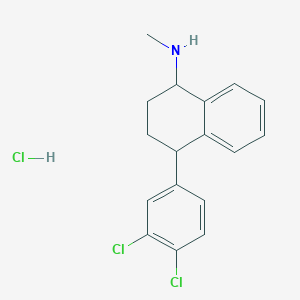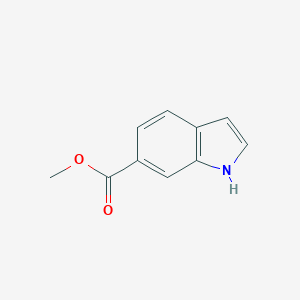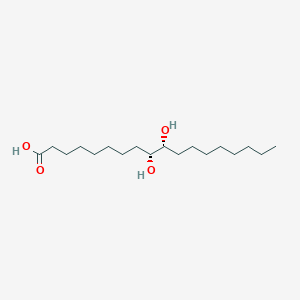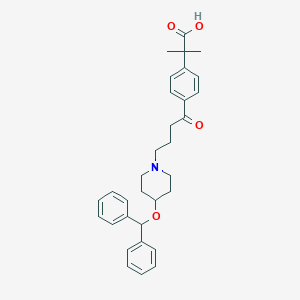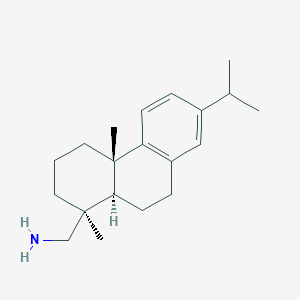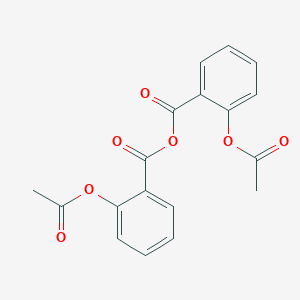
乙酰水杨酸酐
描述
Acetylsalicylic anhydride, derived from acetic anhydride, is used in the synthesis of acetylsalicylic acid, more commonly known as aspirin.
Synthesis Analysis
- Ultrasound Irradiation Method : Acetylsalicylic acid is synthesized using salicylic acid and acetic anhydride under ultrasound irradiation with a yield of over 95.8% (Lei Rui-xia, 2009).
- Rare Earth Chloride Catalyst : Utilizing rare earth trichloride as a catalyst, acetylsalicylic acid can be synthesized with a yield of over 88% (Bai He-long, 2008).
- Microwave Radiation Technique : Microwave radiation with anhydrous sodium carbonate as a catalyst can yield over 90.8% (Zhong Guo, 2003).
Molecular Structure Analysis
Acetic anhydride, a key component in the synthesis of acetylsalicylic anhydride, has a crystal structure that was determined using single-crystal X-ray analysis at 100 K. It crystallizes in the orthorhombic space group Pbcn (R. W. Seidel et al., 2016).
Chemical Reactions and Properties
- Synthesis with Iodine as Catalyst : This method features rapid reaction rate, high purity, and no environmental pollution. The yield can reach 85.9% under optimal conditions (Yu Fang-yuan, 2008).
- Catalysis by Supported Heteropoly Acid : Using heteropoly acid supported on activated carbon as a catalyst, a 94.2% yield can be achieved (Tao Chun-yuan, 2007).
Physical Properties Analysis
The physical properties of acetylsalicylic anhydride are closely linked to those of acetic anhydride, which is characterized by its crystal structure and molecular conformation as described in the molecular structure analysis.
Chemical Properties Analysis
- Synthesis with Microwave Radiation : Using sodium carbonate as a catalyst under microwave radiation can achieve a yield of 83.25% (Hao Hong-yin, 2013).
- Synthesis with Solid Superacid Catalyst : A method using WO3/ZrO2 solid superacid catalyst yielded a 91.0% yield of acetylsalicylic acid (Cun Zhang et al., 2011).
科学研究应用
Synthesis of Aspirin
- Scientific Field : Organic Chemistry
- Summary of Application : Acetylsalicylic acid, or aspirin, is synthesized from salicylic acid and acetic anhydride . This reaction is commonly performed in organic chemistry labs and is used to demonstrate the synthesis of a common drug .
- Methods of Application : To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride. A small amount of a strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction . The excess acetic anhydride is quenched (reacted) with the addition of water .
- Results or Outcomes : The product of this reaction is aspirin, which precipitates out of the solution when water is added . The aspirin is then separated from the reaction mixture using vacuum filtration .
Anti-Inflammatory Agent
- Scientific Field : Medicine
- Summary of Application : Aspirin is used as an anti-inflammatory agent for both long-term and acute inflammation .
- Methods of Application : Aspirin is administered orally in tablet form for inflammation .
- Results or Outcomes : Aspirin has been shown to effectively reduce inflammation in various conditions .
Pain Relief
- Scientific Field : Medicine
- Summary of Application : Aspirin is used to reduce pain, making it a common analgesic .
- Methods of Application : Aspirin is taken orally in tablet form for pain relief .
- Results or Outcomes : Aspirin has been shown to effectively alleviate various types of pain .
Fever Reduction
- Scientific Field : Medicine
- Summary of Application : Aspirin is used to reduce fever, making it a common antipyretic .
- Methods of Application : Aspirin is taken orally in tablet form for fever reduction .
- Results or Outcomes : Aspirin has been shown to effectively reduce fever in various conditions .
Prevention of Blood Clots
- Scientific Field : Medicine
- Summary of Application : Aspirin is used to prevent venous and arterial thrombosis .
- Methods of Application : Aspirin is administered orally in tablet form for the prevention of blood clots .
- Results or Outcomes : Regular use of low-dose aspirin has been shown to reduce the risk of heart attacks and strokes by preventing blood clots .
Potential Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : Aspirin is believed to impact a number of cancer signaling pathways and may induce or upregulate cancer suppressor genes .
- Methods of Application : Aspirin is administered orally in tablet form for potential cancer treatment .
- Results or Outcomes : Some studies suggest that regular use of aspirin may reduce the risk of certain types of cancer .
Diabetes Mellitus Treatment
- Scientific Field : Endocrinology
- Summary of Application : Aspirin has been proposed as a treatment option for diabetes mellitus .
- Methods of Application : Aspirin is administered orally in tablet form for diabetes mellitus treatment .
- Results or Outcomes : Aspirin has been shown to have potential benefits in the treatment of diabetes mellitus, although more research is needed .
Obstetrics
- Scientific Field : Obstetrics
- Summary of Application : Aspirin is used in obstetrics for various conditions .
- Methods of Application : Aspirin is administered orally in tablet form for obstetric applications .
- Results or Outcomes : Aspirin has been shown to have potential benefits in obstetrics, although more research is needed .
Plant Stress Management
- Scientific Field : Botany
- Summary of Application : Salicylic acid and its derivative, acetylsalicylic acid, have been found to counteract stress consequences in plants .
- Methods of Application : Acetylsalicylic acid is applied to plants in a controlled manner .
- Results or Outcomes : The application of acetylsalicylic acid has been shown to have potential benefits in managing plant stress, although more research is needed .
Colorectal Cancer Prevention
- Scientific Field : Oncology
- Summary of Application : Aspirin is believed to reduce the risk of colorectal cancer .
- Methods of Application : Aspirin is administered orally in tablet form for potential colorectal cancer prevention .
- Results or Outcomes : Regular use of aspirin may reduce the risk of colorectal cancer .
Cardiovascular Disease Prevention
- Scientific Field : Cardiology
- Summary of Application : Aspirin is used to reduce the risk of cardiovascular disease .
- Methods of Application : Aspirin is taken orally in tablet form for cardiovascular disease prevention .
- Results or Outcomes : Regular use of aspirin has been shown to reduce the risk of cardiovascular disease .
Fever, Postoperative Pain, and Inflammation Research
- Scientific Field : Medicine
- Summary of Application : Aspirin is useful for research on fever, postoperative pain, blood clots, and inflammation .
- Methods of Application : Aspirin is administered orally in tablet form for these research applications .
- Results or Outcomes : Aspirin has been shown to effectively manage fever, postoperative pain, blood clots, and inflammation .
Cancer Prevention Research
- Scientific Field : Oncology
- Summary of Application : Aspirin may also be used in the study of cancer prevention .
- Methods of Application : Aspirin is administered orally in tablet form for potential cancer prevention research .
- Results or Outcomes : Some studies suggest that regular use of aspirin may reduce the risk of certain types of cancer .
Counteracting Stress Consequences in Plants
- Scientific Field : Botany
- Summary of Application : Salicylic acid and its derivative, acetylsalicylic acid, have been found to counteract stress consequences in plants .
- Methods of Application : Acetylsalicylic acid is applied to plants in a controlled manner .
- Results or Outcomes : The application of acetylsalicylic acid has been shown to have potential benefits in managing plant stress, although more research is needed .
Colorectal Cancer Prevention
- Scientific Field : Oncology
- Summary of Application : Aspirin is believed to reduce the risk of colorectal cancer .
- Methods of Application : Aspirin is administered orally in tablet form for potential colorectal cancer prevention .
- Results or Outcomes : Regular use of aspirin may reduce the risk of colorectal cancer .
安全和危害
属性
IUPAC Name |
(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXYINGQXLWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163416 | |
| Record name | Acetylsalicylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylsalicylic anhydride | |
CAS RN |
1466-82-6 | |
| Record name | Acetylsalicylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylsalicylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylsalicylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylsalicylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetoxybenzoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





